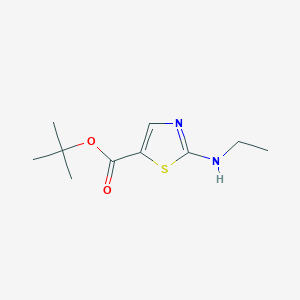

![molecular formula C20H24FN7O B2859021 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 920227-04-9](/img/structure/B2859021.png)

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

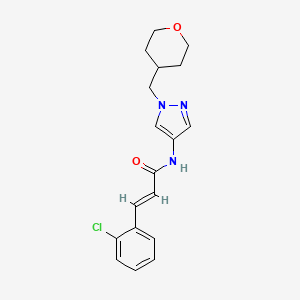

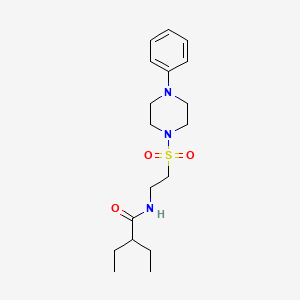

The compound is a complex organic molecule with several functional groups including a triazolopyrimidine ring, a piperazine ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Antiproliferative Activities

Compounds with the triazolopyrimidinyl piperazine scaffold have been studied for their antiproliferative activities against various cancer cell lines . This particular compound could potentially be synthesized and evaluated for its efficacy in inhibiting the growth of cancer cells, which could lead to the development of new anticancer drugs.

Enzyme Inhibition

The structural features of this compound suggest that it could act as an inhibitor for certain enzymes. For instance, similar structures have been associated with GABA A allosteric modulating activity , which could make it a candidate for research into neurological disorders and conditions related to GABAergic signaling.

Kinase Inhibition

The triazolopyrimidine core is structurally similar to compounds that have shown kinase inhibition . Kinases are enzymes that play a crucial role in signal transduction and cell regulation. Inhibitors targeting specific kinases are valuable for the treatment of diseases such as cancer, where abnormal kinase activity is often observed.

Polymer Chemistry

This compound could be used as a building block in polymer chemistry . Its rigid structure and potential for various functionalizations make it suitable for incorporation into polymers, which could be used in materials science, particularly in the development of new materials for electronic devices .

Fluorescent Probes

Due to the presence of the triazolopyrimidine moiety, this compound might be explored as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for the visualization of cellular processes.

Medicinal Chemistry

In medicinal chemistry, the compound’s scaffold could be utilized to create molecular libraries as leads for drug discovery . The diversity of its structure allows for the synthesis of a wide range of derivatives, increasing the chances of finding a compound with desirable pharmacological properties.

Antimicrobial Research

The triazolopyrimidine derivatives have been investigated for their antimicrobial properties . This compound could be synthesized and tested against a variety of bacterial and fungal strains to assess its potential as an antimicrobial agent .

Quantitative Structure-Activity Relationship (QSAR) Studies

Finally, this compound could be a subject of QSAR studies to predict its biological activity . QSAR models are used to correlate chemical structure with biological activity, which is crucial in the rational design of new therapeutic agents.

Mecanismo De Acción

Target of Action

The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, which in turn affects the proliferation and cell cycle progression in cancer cell lines .

Biochemical Pathways

The inhibition of USP28 by the compound affects several biochemical pathways. It inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines

Pharmacokinetics

The compound’s potent inhibition of usp28 suggests that it may have favorable bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase in gastric cancer cell lines . This leads to the suppression of tumor growth, suggesting potential anti-cancer effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN7O/c1-20(2,3)12-16(29)26-7-9-27(10-8-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-5-14(21)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSQMGVSFLSCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)